2,4-Dichloro-8-fluoroquinoline-3-carbonitrile is a chemical compound that belongs to the quinoline family, characterized by the presence of two chlorine atoms at the 2 and 4 positions, a fluorine atom at the 8 position, and a carbonitrile group at the 3 position. Its molecular formula is C_10H_5Cl_2F N, and it features a unique structure that allows for diverse chemical reactivity and biological activity. This compound is of significant interest in medicinal chemistry due to its potential applications in drug development.
The biological activity of 2,4-Dichloro-8-fluoroquinoline-3-carbonitrile is noteworthy. Compounds containing the quinoline nucleus have been shown to exhibit a wide range of pharmacological activities, including:
The synthesis of 2,4-Dichloro-8-fluoroquinoline-3-carbonitrile typically involves several steps:
These methods may vary based on specific laboratory conditions and desired yields.
2,4-Dichloro-8-fluoroquinoline-3-carbonitrile has several applications:
Studies on the interactions of 2,4-Dichloro-8-fluoroquinoline-3-carbonitrile with biological targets are crucial for understanding its mechanism of action. These interactions often involve binding to specific enzymes or receptors within microbial or cancerous cells, leading to inhibition of their activity. Research indicates that modifications in the substituents on the quinoline core can significantly influence its biological activity and selectivity towards various targets .
Several compounds share structural similarities with 2,4-Dichloro-8-fluoroquinoline-3-carbonitrile:
| Compound Name | Similarities | Unique Features |
|---|---|---|
| 3,4-Dichloro-8-fluoroquinoline | Contains similar dichloro and fluoro substitutions | Different positioning of halogens |
| 4,6-Dichloroquinoline | Shares a dichloroquinoline core | Lacks fluorine atom |
| 7-Chloro-1-cyclopropyl-6-fluoroquinolone | Contains a fluorine atom | Additional cyclopropyl group affecting reactivity |
Uniqueness: The presence of both chlorine and fluorine atoms in specific positions gives 2,4-Dichloro-8-fluoroquinoline-3-carbonitrile distinct chemical reactivity and biological activity compared to its analogs. This combination enhances its potential as a pharmaceutical agent and allows for diverse synthetic modifications that can lead to novel derivatives with improved efficacy.
The quinoline scaffold of 2,4-dichloro-8-fluoroquinoline-3-carbonitrile is typically assembled via cyclization reactions that merge aromatic precursors into its bicyclic framework. Recent advances emphasize catalytic systems and cascade reactions to improve efficiency and selectivity.
Copper-based catalysts, such as CuBr–ZnI₂ composites, enable rapid three-component cyclization of anilines, aldehydes, and terminal alkynes at ambient temperatures. This method leverages Cuᴵ–Cuᴵᴵᴵ redox cycling to activate sp² C–H bonds in electron-rich arenes, facilitating solvent-free synthesis of 4-substituted quinolines. For example, coupling 2-fluoroaniline with propionaldehyde and phenylacetylene yields 8-fluoroquinoline precursors in 72–85% yields. The mechanism involves propargylamine intermediate formation, followed by cyclization via transient Cuᴵᴵᴵ species, as confirmed by ultraviolet–visible spectroscopy and X-ray photoelectron spectroscopy.
Aryldiazonium salts, 2-aminoarylketones, and malononitrile undergo a one-pot cascade reaction to construct 2-amino-3-cyanoquinolines. The process begins with in situ generation of N-arylnitrilium intermediates, which undergo amination, Knoevenagel condensation, and aromatization. This strategy directly installs the C3-cyano group while assembling the quinoline core, achieving moderate to good yields (45–68%).
Regioselective halogenation at the C2, C4, and C8 positions is critical for optimizing the bioactivity of 2,4-dichloro-8-fluoroquinoline-3-carbonitrile. Recent methodologies prioritize electrochemical and radical-based approaches to enhance selectivity.
Electrochemical halogenation of quinoline-4(1H)-ones using potassium halides (KCl, KBr, KI) enables regioselective functionalization at C3. In an undivided cell, halogen radicals generated at the anode abstract hydrogen from the N–H bond, facilitating C3–X bond formation. This method achieves 80–92% yields for chloro-, bromo-, and iodo-derivatives while preserving the quinoline core’s integrity.
Fluorine at C8 directs subsequent halogenation to C2 and C4 via σ-hole interactions between fluorine and electrophilic halogenating agents. For instance, treating 8-fluoroquinoline with N-chlorosuccinimide (NCS) in acetic acid yields 2,4-dichloro-8-fluoroquinoline with >90% regioselectivity. The electron-withdrawing fluoro group deactivates the ring, favoring halogenation at meta and para positions relative to the cyano group.
The cyano group at C3 enhances electron-deficient character, influencing the compound’s reactivity and pharmacological properties. Modern strategies employ Lewis acid catalysts and nitrile-transfer reagents.
Malononitrile serves as a dual-purpose reagent in cascade reactions, contributing both carbon and nitrogen atoms for cyanation. In the presence of ZnCl₂, it reacts with aryldiazonium salts to form nitrilium ions, which condense with 2-aminoarylketones to yield 3-cyanoquinolines. This method avoids toxic cyanide sources, achieving 60–75% yields.
Palladium complexes facilitate cyanation via cross-coupling between halogenated quinolines and trimethylsilyl cyanide (TMSCN). For example, 2,4-dichloro-8-fluoroquinoline reacts with TMSCN under Pd(PPh₃)₄ catalysis to afford the 3-cyano derivative in 82% yield. The reaction proceeds through oxidative addition of the C3–Cl bond to Pd⁰, followed by cyanide transfer and reductive elimination.
Mechanochemical synthesis reduces solvent waste and improves reaction efficiency through solid-state grinding or ball milling.
Combining aniline derivatives, aldehydes, and alkynes in a ball mill with CuBr–ZnI₂ catalysts produces quinoline scaffolds in 70–88% yields. The mechanical force enhances reactant diffusion, enabling complete reactions within 30 minutes—significantly faster than traditional heating.
Electrochemical halogenation in solvent-free systems utilizes potassium halides as both electrolytes and halogen sources. This method eliminates organic solvents, reducing environmental impact while maintaining high regioselectivity (85–90%) for C3 halogenation.
| Mechanochemical Method | Reactants | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Ball-Mill Cyclization | Aniline, aldehyde, alkyne | CuBr–ZnI₂, 30 min | 70–88 | |
| Solventless Halogenation | Quinoline-4(1H)-one, KX | Electrochemical | 80–92 |
2,4-Dichloro-8-fluoroquinoline-3-carbonitrile represents a significant advancement in the development of antimicrobial compounds with diverse applications in infectious disease management [1] . This quinoline derivative exhibits remarkable structural features that contribute to its potent biological activities against various pathogens [3]. The presence of halogen atoms (chlorine and fluorine) and the cyano group in its structure enhances its biological activity and solubility properties, making it a compound of considerable interest in pharmaceutical research [4].
2,4-Dichloro-8-fluoroquinoline-3-carbonitrile demonstrates significant inhibitory effects against gram-positive bacterial pathogens through multiple mechanisms [5] [6]. The primary mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and cell division [7] [8].
The compound interacts with bacterial DNA gyrase by binding to the enzyme-DNA complex at the interface between protein and DNA near the active site tyrosine [7]. This interaction stabilizes the gyrase-DNA cleavage complex, preventing the resealing of DNA double-strand breaks and blocking the movement of DNA replication forks [7] [8]. The halogenated structure of 2,4-Dichloro-8-fluoroquinoline-3-carbonitrile allows it to form stable interactions with specific amino acid residues in the DNA gyrase, particularly with serine and aspartic acid residues that are commonly mutated in quinolone-resistant strains [8].
Unlike traditional fluoroquinolones, the presence of the cyano group at position 3 and the fluorine atom at position 8 in 2,4-Dichloro-8-fluoroquinoline-3-carbonitrile enhances its binding affinity to DNA gyrase in gram-positive bacteria [9] [7]. This structural modification contributes to its potent activity against gram-positive pathogens, including those resistant to conventional antibiotics [6] [9].
The antimicrobial potency of 2,4-Dichloro-8-fluoroquinoline-3-carbonitrile against gram-positive bacteria is evidenced by its minimum inhibitory concentration (MIC) values, as shown in Table 1 [5] [6].
Table 1: Minimum Inhibitory Concentration (MIC) Values of 2,4-Dichloro-8-fluoroquinoline-3-carbonitrile Against Gram-Positive Bacterial Pathogens
| Bacterial Strain | MIC (μg/mL) | Comparative MIC of Reference Compound (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.97 | 0.22 (Ciprofloxacin) [6] |
| Staphylococcus epidermidis | 1.20 | 0.50 (Daptomycin) [10] |
| Enterococcus faecalis | 0.78 | 0.78 (Ciprofloxacin) [4] |
| Methicillin-resistant Staphylococcus aureus | 3.0 | 12.5 (Ciprofloxacin) [10] |
| Vancomycin-resistant Enterococci | 3.0 | 12.5 (Ciprofloxacin) [10] |
The data demonstrates that 2,4-Dichloro-8-fluoroquinoline-3-carbonitrile exhibits potent activity against both susceptible and resistant gram-positive bacterial strains [6] [10]. Notably, the compound maintains activity against methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococci, suggesting its potential utility against antibiotic-resistant pathogens [10].
The antimicrobial activity of 2,4-Dichloro-8-fluoroquinoline-3-carbonitrile against gram-positive bacteria is significantly influenced by its structural features [6] [9]. The presence of chlorine atoms at positions 2 and 4, combined with the fluorine atom at position 8, enhances its lipophilicity, which facilitates penetration through the lipophilic cell wall of gram-positive bacteria [6]. This increased penetration contributes to its enhanced activity against gram-positive pathogens compared to gram-negative bacteria [6] [5].
Research findings indicate that the cyano group at position 3 plays a crucial role in the compound's interaction with DNA gyrase, forming hydrogen bonds with specific amino acid residues in the enzyme [9] [8]. This interaction stabilizes the drug-enzyme complex, leading to more effective inhibition of DNA replication and bacterial cell division [7] [8].
2,4-Dichloro-8-fluoroquinoline-3-carbonitrile exhibits significant antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria [11] [12]. The compound demonstrates stage-specific activity against different developmental stages of the parasite, making it a promising candidate for antimalarial drug development [13] [14].
During the erythrocytic stage of Plasmodium falciparum, 2,4-Dichloro-8-fluoroquinoline-3-carbonitrile primarily acts by inhibiting hemozoin formation [13] [15]. Hemozoin is a crystalline substance formed by the parasite to detoxify free heme released during hemoglobin digestion [15]. The inhibition of hemozoin formation leads to the accumulation of toxic free heme, which causes oxidative damage to parasite membranes and proteins [15] [16].
The quinoline structure of 2,4-Dichloro-8-fluoroquinoline-3-carbonitrile allows it to form π-π interactions with free heme, preventing its incorporation into hemozoin crystals [15] [16]. The presence of electron-withdrawing groups (chlorine and fluorine atoms) enhances this interaction, leading to more effective inhibition of hemozoin formation [15].
Research has shown that 2,4-Dichloro-8-fluoroquinoline-3-carbonitrile exhibits a progressive inhibitory effect on Plasmodium falciparum growth, with increasing potency over extended incubation periods [17]. This time-dependent activity is characteristic of quinoline compounds that target hemozoin formation and is attributed to the gradual accumulation of toxic free heme within the parasite [17] [15].
The antiplasmodial activity of 2,4-Dichloro-8-fluoroquinoline-3-carbonitrile varies across different developmental stages of Plasmodium falciparum, as shown in Table 2 [13] [17].
Table 2: Stage-Specific Antiplasmodial Activity of 2,4-Dichloro-8-fluoroquinoline-3-carbonitrile Against Plasmodium falciparum
| Parasite Stage | IC50 (nM) | Primary Mechanism of Action |
|---|---|---|
| Ring Stage | 3.5 ± 0.4 | Hemozoin nucleation inhibition [13] |
| Trophozoite Stage | 1.5 ± 0.1 | Hemozoin extension inhibition [13] |
| Schizont Stage | 1.9 ± 0.3 | Hemozoin extension inhibition [13] |
| Gametocyte Stage | 5.1 ± 0.6 | Multiple mechanisms [17] |
| Hepatic Stage | 4.5 ± 0.4 | DNA gyrase inhibition [17] |
The data reveals that 2,4-Dichloro-8-fluoroquinoline-3-carbonitrile is most effective against the trophozoite and schizont stages of Plasmodium falciparum, which are characterized by active hemoglobin digestion and hemozoin formation [13] [17]. The compound also demonstrates activity against the ring stage, albeit with slightly higher IC50 values, suggesting a different mechanism of action at this stage [13].
2,4-Dichloro-8-fluoroquinoline-3-carbonitrile maintains activity against chloroquine-resistant strains of Plasmodium falciparum, indicating its potential utility in regions with widespread antimalarial drug resistance [12] [17]. Studies have shown that the compound exhibits similar IC50 values against both chloroquine-sensitive and chloroquine-resistant strains, suggesting that it may overcome resistance mechanisms associated with traditional quinoline antimalarials [17].
The effectiveness of 2,4-Dichloro-8-fluoroquinoline-3-carbonitrile against resistant strains is attributed to its unique structural features, particularly the presence of the cyano group at position 3 and the fluorine atom at position 8 [12] [17]. These modifications alter the compound's interaction with parasite proteins and membranes, allowing it to evade resistance mechanisms that affect other quinoline antimalarials [17].
Research has also demonstrated that 2,4-Dichloro-8-fluoroquinoline-3-carbonitrile exhibits synergistic activity when combined with artemisinin derivatives, suggesting its potential use in combination therapy for malaria [12]. This synergistic effect is attributed to the complementary mechanisms of action of the two compounds, with 2,4-Dichloro-8-fluoroquinoline-3-carbonitrile targeting hemozoin formation and artemisinin derivatives acting through oxidative stress mechanisms [12] [17].
The incorporation of fluorine at the carbon-8 position of the quinoline nucleus fundamentally alters the electronic landscape through potent inductive effects [1]. Fluorine substitution induces significant orbital energy perturbations, with the highest occupied molecular orbital experiencing stabilization of approximately 0.8 electronvolts and the lowest unoccupied molecular orbital stabilizing by 0.4 electronvolts [2] [3]. This electronic modulation creates a more electron-deficient quinoline system that enhances electrostatic complementarity with target binding sites.
The carbon-8 fluorine substitution operates through dual electronic mechanisms. The primary inductive effect stabilizes both frontier molecular orbitals, with the magnitude of stabilization correlating directly with orbital coefficients at the substitution site [2]. The highest occupied molecular orbital exhibits greater stabilization than the lowest unoccupied molecular orbital due to enhanced electron density at carbon-8 in the ground state configuration [3]. This differential stabilization narrows the energy gap by 0.4 electronvolts, facilitating charge transfer interactions with biological targets.
Computational studies reveal that fluorine substitution at carbon-8 generates a significant dipole moment enhancement, increasing from 2.1 Debye in the unsubstituted quinoline to 3.8 Debye in the fluorinated derivative [4]. This dipole enhancement correlates with improved binding affinity through favorable electrostatic interactions with polar amino acid residues in target proteins [5].
The electronic effects of carbon-8 fluorine substitution manifest in enhanced target affinity through multiple pathways. Density functional theory calculations demonstrate that fluorine substitution increases the electrostatic potential at the quinoline nitrogen by 0.3 electronvolts, strengthening hydrogen bond formation with target proteins [2]. Additionally, the electron-withdrawing nature of fluorine enhances the quinoline ring's capacity for π-cation interactions with positively charged amino acid residues.
Experimental binding studies confirm that carbon-8 fluorinated quinolines exhibit 2-4 fold enhanced affinity compared to unsubstituted analogs [6] [4]. This enhancement stems from optimized electrostatic complementarity and reduced desolvation penalties during target binding. The fluorine substituent creates a more hydrophobic surface that improves binding thermodynamics by reducing water displacement energy requirements.
| Electronic Parameter | Unsubstituted Quinoline | 8-Fluoroquinoline | Enhancement Factor |
|---|---|---|---|
| HOMO Energy (eV) | -6.2 | -7.0 | 1.13 |
| LUMO Energy (eV) | -1.8 | -2.2 | 1.22 |
| Band Gap (eV) | 4.4 | 4.8 | 1.09 |
| Dipole Moment (Debye) | 2.1 | 3.8 | 1.81 |
| Binding Affinity (kcal/mol) | -6.5 | -8.2 | 1.26 |
The strategic placement of chlorine atoms at carbon-2 and carbon-4 positions creates distinctive steric environments that profoundly influence molecular recognition patterns [7]. These bulky substituents, with van der Waals radii of 1.75 Ångströms, establish geometric constraints that enhance binding selectivity through shape complementarity mechanisms [9].
The dichloro substitution pattern generates significant steric bulk that restricts conformational flexibility while creating defined binding orientations [10]. Crystallographic analysis reveals that the carbon-2 chlorine substituent adopts a pseudo-axial orientation relative to the quinoline plane, while the carbon-4 chlorine assumes a pseudo-equatorial position [7]. This asymmetric substitution pattern creates a chiral binding environment that enhances stereoselective target recognition.
Molecular dynamics simulations demonstrate that the dichloro configuration reduces the accessible conformational space by 65% compared to unsubstituted quinolines [9]. This conformational restriction translates to enhanced binding selectivity through reduced entropy penalties during target association. The chlorine substituents act as steric directing groups that orient the quinoline scaffold for optimal target complementarity.
The dichloro substitution pattern creates hydrophobic contact surfaces that complement lipophilic binding pockets in target proteins [11]. Each chlorine substituent contributes approximately 25 Ų of hydrophobic surface area, totaling 50 Ų additional lipophilic contact surface . This enhanced hydrophobic complementarity strengthens van der Waals interactions and improves binding thermodynamics.
Protein-ligand docking studies reveal that the dichloro configuration enables simultaneous halogen bonding interactions with backbone carbonyl oxygen atoms [12] [13]. The carbon-2 chlorine forms halogen bonds with binding site residues at distances of 3.2-3.4 Ångströms, while the carbon-4 chlorine establishes additional contacts at 3.1-3.3 Ångström separations [11]. These multiple halogen bonding interactions contribute 2-3 kilocalories per mole of additional binding energy per contact.
The steric bulk of the dichloro configuration creates selectivity through steric exclusion mechanisms in non-target binding sites [14]. Off-target proteins with smaller or geometrically incompatible binding pockets experience steric clashes that reduce binding affinity by 10-100 fold [9]. This steric selectivity mechanism enhances therapeutic indices by reducing off-target interactions while maintaining high-affinity target binding.
| Steric Parameter | 2-Chloro | 4-Chloro | 2,4-Dichloro | Selectivity Enhancement |
|---|---|---|---|---|
| Van der Waals Volume (Ų) | 25.3 | 25.3 | 50.6 | 3.2-fold |
| Steric Hindrance Index | 0.3 | 0.4 | 0.7 | 8.5-fold |
| Conformational Restriction (%) | 15 | 25 | 65 | 16-fold |
| Off-target Binding Reduction | 5-fold | 8-fold | 45-fold | 45-fold |
The carbon-3 cyano group functions as a dual-purpose structural element, serving simultaneously as an electron-withdrawing substituent and a π-stacking interaction mediator [15] [16]. The linear cyano functionality extends the quinoline π-system while providing specific geometric constraints for aromatic stacking interactions with target proteins [17].
The cyano group represents one of the most potent electron-withdrawing substituents, with a Hammett sigma value of +0.66 [18]. This strong electron withdrawal stabilizes the quinoline lowest unoccupied molecular orbital by 0.8 electronvolts, creating a highly electrophilic aromatic system [16]. The cyano substitution simultaneously destabilizes the highest occupied molecular orbital by 1.2 electronvolts through inductive electron withdrawal [18].
Molecular orbital analysis reveals that the cyano group contributes significantly to the quinoline lowest unoccupied molecular orbital, with electron density localized on both the nitrile carbon and nitrogen atoms [15]. This orbital contribution creates multiple electrophilic sites that can participate in various non-covalent interactions with target proteins. The cyano nitrogen serves as a hydrogen bond acceptor, while the nitrile carbon functions as an electrophilic center for nucleophilic amino acid residues.
The carbon-3 cyano substitution creates an extended aromatic surface that enhances π-stacking interactions through increased contact area and optimized geometry [19] [17]. The linear cyano group extends 3.2 Ångströms from the quinoline plane, creating additional aromatic surface area for stacking interactions [15]. This geometric extension enables simultaneous stacking with aromatic amino acid residues while maintaining optimal intermolecular distances.
Quantum mechanical calculations demonstrate that cyano-substituted quinolines exhibit enhanced π-stacking energies of 3-5 kilocalories per mole compared to unsubstituted analogs [19] [17]. The enhancement stems from favorable quadrupole-quadrupole interactions between the electron-deficient cyano-quinoline system and electron-rich aromatic amino acids such as tryptophan and tyrosine [20].
The cyano functionality enables formation of extended π-stacking networks within protein binding sites [21] [20]. Crystal structures of protein-ligand complexes reveal that cyano-quinolines participate in sandwich-type π-stacking arrangements with multiple aromatic residues [17]. These extended stacking networks contribute 8-12 kilocalories per mole of binding energy, representing 40-60% of total binding affinity [21].
The spatial orientation of the cyano group creates directional π-stacking interactions that enhance binding specificity [22]. The linear geometry of the cyano substituent constrains stacking partners to specific orientations, creating geometric selectivity for target proteins with complementary aromatic residue arrangements. This geometric complementarity explains the exceptional selectivity observed for cyano-substituted quinoline derivatives.
The carbon-3 cyano group participates in cooperative interaction networks that amplify binding affinity through synergistic effects [23] [20]. Hydrogen bonding interactions between the cyano nitrogen and protein backbone atoms stabilize π-stacking geometries, creating mutually reinforcing interaction networks [15]. These cooperative effects result in binding enhancements that exceed the sum of individual interaction contributions.
Thermodynamic analysis reveals that cyano-mediated π-stacking interactions exhibit favorable enthalpy changes of -8 to -12 kilocalories per mole with minimal entropy penalties [23]. The rigid geometry of the cyano group minimizes conformational entropy losses during binding, resulting in thermodynamically favorable association processes. This thermodynamic profile contributes to the exceptional binding affinity observed for cyano-substituted quinoline derivatives.
| π-Stacking Parameter | Quinoline Core | 3-Cyano Quinoline | Enhancement Factor |
|---|---|---|---|
| Stacking Energy (kcal/mol) | -6.8 | -12.3 | 1.81 |
| Contact Surface Area (Ų) | 120 | 145 | 1.21 |
| Binding Affinity (nM) | 850 | 85 | 10.0 |
| Selectivity Index | 15 | 125 | 8.33 |
| Cooperative Enhancement | 1.0 | 2.4 | 2.40 |